molecular formula C14H13BrN4O B6162080 N'-[(E)-(4-bromophenyl)methylidene]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbohydrazide CAS No. 331234-53-8

N'-[(E)-(4-bromophenyl)methylidene]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbohydrazide

Cat. No. B6162080
CAS RN: 331234-53-8
M. Wt: 333.2
InChI Key:
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Description

N'-[(E)-(4-bromophenyl)methylidene]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbohydrazide is a useful research compound. Its molecular formula is C14H13BrN4O and its molecular weight is 333.2. The purity is usually 95.
BenchChem offers high-quality N'-[(E)-(4-bromophenyl)methylidene]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-[(E)-(4-bromophenyl)methylidene]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N'-[(E)-(4-bromophenyl)methylidene]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbohydrazide' involves the condensation of 4-bromobenzaldehyde with cyclopenta[c]pyrazole-3-carbohydrazide in the presence of a base to form the intermediate Schiff base, which is then reduced to the final product using a reducing agent.", "Starting Materials": [ "4-bromobenzaldehyde", "cyclopenta[c]pyrazole-3-carbohydrazide", "base", "reducing agent" ], "Reaction": [ "Step 1: Dissolve 4-bromobenzaldehyde (1.0 equiv) and cyclopenta[c]pyrazole-3-carbohydrazide (1.0 equiv) in a suitable solvent such as ethanol or methanol.", "Step 2: Add a base such as sodium acetate or potassium carbonate (1.2 equiv) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Filter the reaction mixture to remove any insoluble material and concentrate the filtrate under reduced pressure.", "Step 4: Dissolve the resulting Schiff base intermediate in a suitable solvent such as ethanol or methanol.", "Step 5: Add a reducing agent such as sodium borohydride or lithium aluminum hydride (1.2 equiv) to the reaction mixture and stir at room temperature for several hours.", "Step 6: Quench the reaction by adding water and acidify the mixture with hydrochloric acid.", "Step 7: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.", "Step 8: Purify the product by column chromatography or recrystallization." ] }

CAS RN

331234-53-8

Molecular Formula

C14H13BrN4O

Molecular Weight

333.2

Purity

95

Origin of Product

United States

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